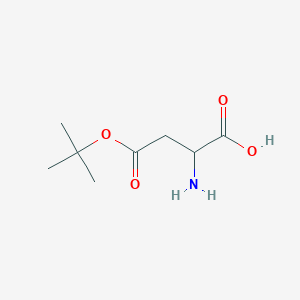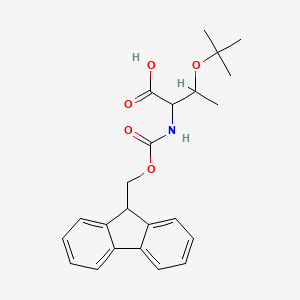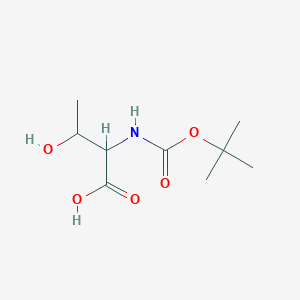
Boc-D-Thr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Thr-OH is a derivative of the amino acid L-threonine, where the amino group is protected by a tert-butyloxycarbonyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protecting group for the amino functionality, ensuring that the amino group does not participate in unwanted side reactions during chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Thr-OH typically involves the reaction of L-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at ambient temperature. The tert-butyloxycarbonyl group is introduced to protect the amino group of L-threonine, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for commercial use.
化学反应分析
Types of Reactions
Boc-D-Thr-OH undergoes various chemical reactions, primarily focusing on the deprotection of the tert-butyloxycarbonyl group. This deprotection can be achieved through acid-catalyzed hydrolysis, using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Trifluoroacetic acid: Used in dichloromethane for deprotection.
Hydrochloric acid: Used in methanol for deprotection.
Oxalyl chloride: Used in methanol for mild deprotection.
Major Products Formed
The primary product formed from the deprotection of this compound is L-threonine, which can then participate in further chemical reactions or be used in peptide synthesis.
科学研究应用
Boc-D-Thr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protecting group for the amino functionality, allowing for selective reactions on other functional groups. This compound is also used in the synthesis of complex organic molecules and pharmaceuticals, where precise control over functional group reactivity is essential.
作用机制
The mechanism of action of Boc-D-Thr-OH involves the protection of the amino group through the formation of a stable tert-butyloxycarbonyl group. This protecting group can be selectively removed under acidic conditions, revealing the free amino group for subsequent reactions. The stability of the tert-butyloxycarbonyl group under basic and nucleophilic conditions makes it an ideal protecting group in multi-step synthesis .
相似化合物的比较
Similar Compounds
- N-(tert-Butyloxycarbonyl)-L-arginine
- N-(tert-Butyloxycarbonyl)-L-lysine
- N-(tert-Butyloxycarbonyl)-L-serine
Uniqueness
Boc-D-Thr-OH is unique due to the presence of both a hydroxyl group and a protected amino group, allowing for selective reactions on either functional group. This dual functionality makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over functional group reactivity is required.
属性
分子式 |
C9H17NO5 |
|---|---|
分子量 |
219.23 g/mol |
IUPAC 名称 |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13) |
InChI 键 |
LLHOYOCAAURYRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


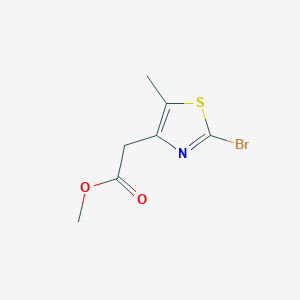
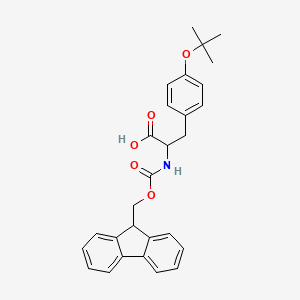

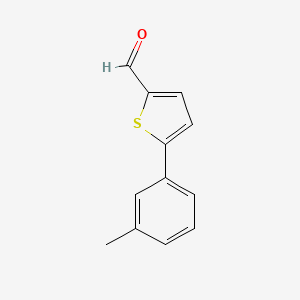
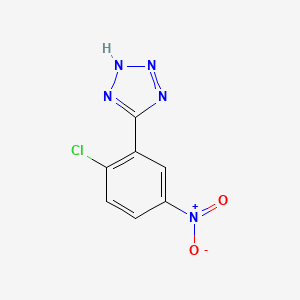
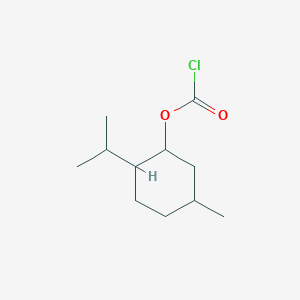
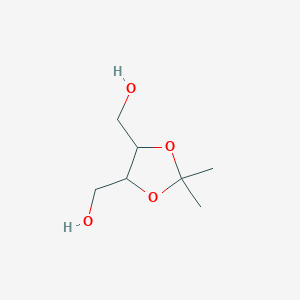
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/structure/B8817792.png)
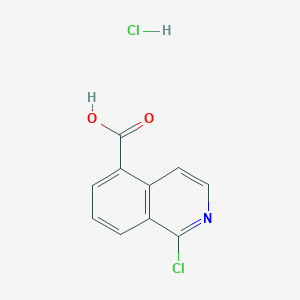
![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)
